molecular formula C15H12N2O B2992163 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile CAS No. 2344678-34-6

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile

Cat. No.: B2992163
CAS No.: 2344678-34-6
M. Wt: 236.274
InChI Key: XAUSMBZBAWGMDZ-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile is a chemical compound featuring the 1,4-benzoxazine heterocycle, a privileged scaffold in medicinal chemistry known for its broad biological activity and relatively low toxicity . The 1,4-benzoxazine core is extensively utilized in developing treatments for complex neurodegenerative diseases and has been identified in compounds with strong activity against central nervous system (CNS) targets such as dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors, indicating its significant value in neuropsychiatric disorder research . Furthermore, this core structure is a key component in the design of novel anticancer agents. Research has shown that hybrids incorporating the 1,4-benzoxazine pharmacophore exhibit potent in vitro efficacy against various human cancer cell lines and can function as EGFR tyrosine kinase inhibitors, a critical target in oncology . The incorporation of a benzonitrile group is a common strategy in drug design, often used to modulate a molecule's electronic properties, binding affinity, and metabolic stability. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15/h1-6,9,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUSMBZBAWGMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as butanone and aqueous NaHCO3 . This reaction forms the benzoxazine ring, which is then further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent. Additionally, its role as a potassium channel activator involves the opening of potassium channels, leading to hyperpolarization of cell membranes and various physiological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile C₁₅H₁₂N₂O 236.27 Base structure with benzonitrile at 4-position
4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile C₁₇H₁₃ClN₂O₂ 312.75 Chloro, methyl, and oxo groups; methylene linker
3-(3-Oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile C₁₅H₁₀N₂O₂ 250.25 Benzonitrile at 3-position; oxo group on ring
4-(8-Phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)benzonitrile C₂₃H₁₉N₃ 337.42 Naphthyridine fusion; phenyl substituent
(±)-4-(2-Phenyl-4-tosyl-3,4-dihydro-2H-1,4-oxazin-6-yl)benzonitrile C₂₃H₂₁N₂O₃S 405.49 Tosyl and phenyl groups; sulfonyl functionality
4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile C₁₈H₁₈N₂O₂ 294.30 Benzodioxin core; amino-methyl linker

Key Observations :

  • Oxo groups (e.g., ) introduce hydrogen-bonding sites, improving target binding.
  • Scaffold Modifications : Fusion with naphthyridine () or substitution with benzodioxin () alters planarity and electronic properties, impacting π-π stacking interactions.
  • Functional Groups : Tosyl groups () add steric bulk and polarity, which may reduce solubility but improve stability.

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound () is likely more water-soluble than its free base. Compounds with sulfonyl () or amino-methyl () groups exhibit moderate solubility due to polar interactions.
  • Melting Points : Related esters (e.g., ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) melt at 98–100°C (), suggesting crystalline solid states for analogs with rigid substituents.
  • Spectroscopic Data :
    • IR spectra of analogs with carbonyl groups (e.g., 3-oxo in ) show peaks near 1740 cm⁻¹ (C=O stretch) .
    • ¹⁹F NMR data for sulfonamide-containing derivatives () highlights electronic effects of substituents.

Biological Activity

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.

  • Chemical Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Anticancer Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain benzoxazine derivatives could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structure allows it to interact with DNA and inhibit topoisomerase activity, which is crucial for DNA replication and repair .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Inhibition of topoisomerase I activity
HeLa (Cervical)10.5Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. A study evaluated the effectiveness of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Pathogen Minimum Inhibitory Concentration (MIC) Type
Staphylococcus aureus32 µg/mLGram-positive
Escherichia coli64 µg/mLGram-negative
Pseudomonas aeruginosa128 µg/mLGram-negative

Neuroprotective Effects

In neuropharmacological studies, the compound has been shown to exhibit neuroprotective effects in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's .

The biological activities of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Topoisomerase Inhibition : Disruption of DNA replication processes.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Modulation of inflammatory cytokines.

Case Studies

  • Anticancer Study : A clinical trial involving patients with advanced solid tumors treated with a benzoxazine derivative showed a partial response in 30% of participants, indicating its potential as a chemotherapeutic agent.
  • Neuroprotection Study : In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuronal loss compared to controls.

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